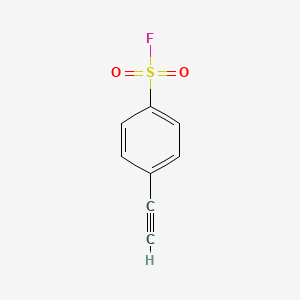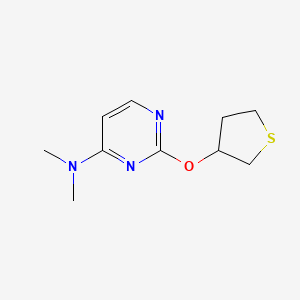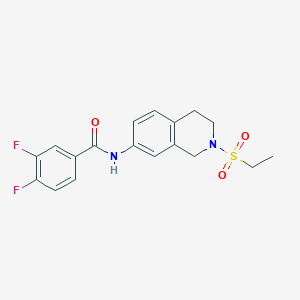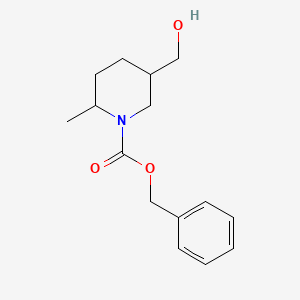![molecular formula C17H15BrF3NO4S B2445503 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-45-6](/img/structure/B2445503.png)
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule with the chemical formula C17H15BrF3NO4S . It contains a benzene ring substituted with one or more trifluoromethyl groups . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been described . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a trifluoromethyl group, and a propanamide group . The average molecular weight is 436.243 Da, and the monoisotopic mass is 434.975159 Da .Aplicaciones Científicas De Investigación
Bioactive Organosulfur Phytochemicals
Research on organosulfur phytochemicals, such as those found in Brassica oleracea vegetables, has revealed significant anticarcinogenic properties. Compounds like glucosinolates and S-methyl cysteine sulfoxide in these vegetables exhibit toxicological effects and are linked to potential cancer prevention benefits. For example, certain glucosinolates, such as 4-methyl-sulfinylbutyl (glucoraphanin), 2-phenylethyl (gluconasturtiin), and 3-indolylmethyl (glucobrassicin), have demonstrated anticarcinogenic activity. Moreover, metabolites like Indole-3-carbinol from glucobrassicin have shown inhibitory effects in studies on human breast and ovarian cancers. This suggests that compounds similar to the mentioned 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might also have similar bioactive properties and potential applications in cancer research and prevention (Stoewsand, 1995).
Mafosfamide: Anticancer Agent
Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, undergoes spontaneous degradation to form 4-hydroxy-cyclophosphamide. It has shown positive results in preclinical and clinical trials against various types of cancer cells, making it a significant candidate for anticancer treatment. The substance’s clinical trials and usage in neoplastic meningitis demonstrate its potential as a regional cancer therapy agent. This research suggests that compounds with similar properties to 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might be promising candidates for developing new anticancer treatments (Mazur et al., 2012).
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds have a long history as synthetic bacteriostatic antibiotics and are known for their therapeutic applications, including treatment of bacterial infections, glaucoma, inflammation, dandruff, and even cancer. The sulfonamide group's incorporation into drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors underlines their significance in medicinal chemistry. Given the structural similarities, compounds like 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide may offer similar therapeutic potentials and warrant further research in various medical conditions (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVTOSQXZXXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2445420.png)
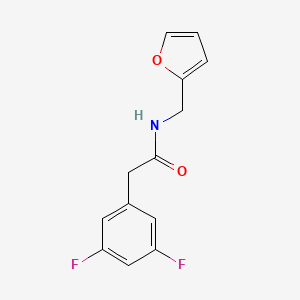

![2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2445423.png)
![3-(2-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2445424.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)
![2-(4-Chlorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2445427.png)
![ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate](/img/structure/B2445429.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2445430.png)

